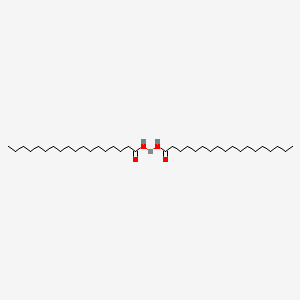![molecular formula C22H26O10S2 B13405298 6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)
6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “See I824925” is also known as 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose. It is a chemical compound used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose involves the protection of the hydroxyl groups of L-sorbose followed by tosylation. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the selective protection and tosylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the use of high-purity reagents and solvents, as well as stringent quality control measures to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The tosyl groups can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to substitute the tosyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound’s tosyl groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
- 2,3-O-Isopropylidene-D-mannose
- 2,3-O-Isopropylidene-D-galactose
- 2,3-O-Isopropylidene-D-glucose
Uniqueness
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose is unique due to its specific stereochemistry and the presence of tosyl groups, which make it a versatile intermediate in organic synthesis. Its reactivity and ability to undergo various chemical transformations distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H26O10S2 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
[6-hydroxy-2,2-dimethyl-3a-(4-methylphenyl)sulfonyloxy-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H26O10S2/c1-14-5-9-16(10-6-14)33(24,25)28-13-18-19(23)20-22(29-18,31-21(3,4)30-20)32-34(26,27)17-11-7-15(2)8-12-17/h5-12,18-20,23H,13H2,1-4H3 |
InChI Key |
UEXGDRPQSRYWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)OS(=O)(=O)C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13405215.png)


![3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine](/img/structure/B13405229.png)

![4-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13405252.png)








